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Compound of Interest

Compound Name: Pik-75

Cat. No.: B1354059

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pik-75, a potent dual
inhibitor of phosphoinositide 3-kinase (PI13K) and cyclin-dependent kinase 9 (CDK9), for
inducing apoptosis in cancer cells. Detailed protocols for experimental application and data
interpretation are included to guide researchers in utilizing this compound for preclinical
studies.

Introduction

Pik-75 is a selective inhibitor of the p110a isoform of PI3K with an IC50 of 5.8 nM and also
potently inhibits DNA-PK with an IC50 of 2 nM in cell-free assays.[1] Its mechanism of action in
inducing apoptosis is multifaceted, primarily involving the suppression of the PI3K/AKT
signaling pathway and the inhibition of CDK9-mediated transcription of the anti-apoptotic
protein MCL-1.[2][3] This dual activity leads to the activation of the intrinsic, mitochondrial-
dependent apoptotic pathway.[4][5]

Data Summary: Pik-75 Treatment Duration and
Apoptosis Induction

The following table summarizes quantitative data from various studies on the use of Pik-75 to
induce apoptosis in different cancer cell lines. This allows for easy comparison of effective
concentrations and treatment durations.
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Pik-75
. Cancer . Treatment Apoptosis
Cell Line Concentrati ] Reference
Type Duration Outcome
on
Dose-
dependent
increase in
Mantle Cell .
Rec-1 10 nM, 50 nM 24 hours apoptosis, [2]
Lymphoma
cleavage of
PARP and
caspase-3.
Overcame
Recl-Re venetoclax
Mantle Cell )
(Venetoclax- 10 nM, 50 nM 24 hours resistance, [2]
) Lymphoma )
resistant) induced
apoptosis.
Induced
robust
apoptosis,
Mantle Cell » p. P
JeKo-1 10 nM Not Specified  evidenced by  [2]
Lymphoma
PARP and
caspase-3
cleavage.
Acute Downregulati
MV4;11 Myeloid 100 nM Not Specified  on of Mcl-1 [3]
Leukemia protein.
Primary Acute Complete
Human AML Myeloid 1uM 8 hours suppression [3]
Cells Leukemia of Mcl-1.
Induced
Malignant apoptosis
LN229 ] 0.5 uM, 1 pM 24 hours [4115]
Glioma and G2/M
arrest.
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us7 ] Not Specified 24 hours levels of p- [4]
Glioma
Akt.
Profoundly
1 hour (pre- sensitized
Cervical 200 nM (pre- incubation), cells to
HelLa ) ) [6]
Cancer incubation) then 24 hours  TRAIL-
with TRAIL induced
apoptosis.
Sensitized
1 hour (pre-
) ) cells to
200 nM (pre- incubation),
A549 Lung Cancer ) ) TRAIL- [6]
incubation) then 24 hours
_ induced
with TRAIL )
apoptosis.

Signaling Pathway of Pik-75-Induced Apoptosis

Pik-75 exerts its pro-apoptotic effects through a dual mechanism of action. It inhibits the
PI3K/AKT survival pathway while simultaneously suppressing the transcription of the key anti-
apoptotic protein, MCL-1, through CDK9 inhibition. This concerted action leads to the activation

of the mitochondrial apoptotic cascade.
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Caption: Pik-75 dual inhibition of PI3K and CDK9 leading to apoptosis.
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Experimental Workflow for Assessing Apoptosis

A typical workflow to evaluate the apoptotic effects of Pik-75 involves cell culture, treatment,
and subsequent analysis using methods such as flow cytometry for Annexin V/Propidium
lodide (PI) staining or western blotting for cleavage of apoptotic markers.

1. Cell Culture
Seed cells at an appropriate density

i

2. Pik-75 Treatment
Treat cells with desired concentrations of Pik-75 for a specified duration

.

3. Cell Harvesting
Collect both adherent and floating cells

:

4. Apoptosis Assay

Western Blot
(Cleaved Caspase-3, Cleaved PARP)

5. Data Analysis
Quantify apoptotic cell population or protein expression levels

Flow Cytometry
(Annexin V/PI Staining)

Click to download full resolution via product page

Caption: Workflow for evaluating Pik-75 induced apoptosis.

Experimental Protocols
Protocol 1: General Cell Culture and Pik-75 Treatment
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o Cell Seeding: Seed the cancer cell line of interest in appropriate culture flasks or plates at a
density that will ensure they are in the logarithmic growth phase at the time of treatment. For
example, seed 1 x 1076 cells in a T25 culture flask.[7]

o Cell Culture: Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

o Pik-75 Preparation: Prepare a stock solution of Pik-75 in DMSO (e.g., 10 mM) and store at
-20°C.[1] On the day of the experiment, dilute the stock solution to the desired final
concentrations in fresh culture medium.

o Treatment: Remove the old medium from the cells and replace it with the medium containing
the various concentrations of Pik-75. Include a vehicle control (DMSOQO) at a concentration
equivalent to the highest concentration of Pik-75 used.

 Incubation: Incubate the cells for the desired treatment duration (e.g., 8, 24, or 48 hours)
under standard culture conditions.

Protocol 2: Apoptosis Assessment by Annexin V and
Propidium lodide (Pl) Staining

This protocol is a common method for quantifying apoptosis by flow cytometry.[7]

» Cell Harvesting: After the treatment period, collect both the floating cells (from the
supernatant) and the adherent cells (by trypsinization). Combine the respective floating and
adherent cells.

e Washing: Wash the collected cells twice with ice-cold PBS by centrifugation (e.g., 670 x g for
5 minutes at room temperature).[7]

o Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of
approximately 1 x 10”6 cells/mL.

e Staining:

o To 100 pL of the cell suspension, add 5 pL of FITC-conjugated Annexin V and 5 pL of
Propidium lodide (PI) staining solution.
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o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

 Dilution: Add 400 pL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
o Healthy cells: Annexin V-negative and Pl-negative.
o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol allows for the detection of key proteins involved in the apoptotic cascade.

o Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis
buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
protein assay (e.g., BCA assay).

o SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 pug) on an SDS-polyacrylamide
gel.

e Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or
BSAin TBST) for 1 hour at room temperature.

¢ Primary Antibody Incubation: Incubate the membrane with primary antibodies against
cleaved caspase-3, cleaved PARP, and a loading control (e.g., B-actin or GAPDH) overnight
at 4°C.

e Washing: Wash the membrane three times with TBST for 10 minutes each.

e Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-
conjugated secondary antibody for 1 hour at room temperature.
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e Washing: Repeat the washing step.

o Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Conclusion

Pik-75 is a valuable research tool for inducing apoptosis in a variety of cancer cell models. The
optimal treatment duration and concentration are cell-type dependent, but a 24-hour treatment
with concentrations in the nanomolar to low micromolar range has been shown to be effective
in multiple studies. The provided protocols offer a standardized approach to investigating the
pro-apoptotic effects of Pik-75, which can be adapted to specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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